2-Methyl-5-(4-pyridyl)oxazole
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Overview
Description
2-Methyl-5-(4-pyridyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 2-position and a pyridyl group at the 5-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-pyridyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridinecarboxaldehyde with 2-aminoacetophenone under acidic conditions to form the oxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(4-pyridyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of corresponding oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
2-Methyl-5-(4-pyridyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-pyridyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
Comparison: 2-Methyl-5-(4-pyridyl)oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-5-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-11-6-9(12-7)8-2-4-10-5-3-8/h2-6H,1H3 |
InChI Key |
CLCXXPZFHWZTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
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